molecular formula C22H18N4O6S2 B2591998 ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-36-6

ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2591998
CAS No.: 864927-36-6
M. Wt: 498.53
InChI Key: FUNKZYBXXNTNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a polyheterocyclic molecule featuring:

  • A thieno[2,3-c]pyridine core fused with a benzothiazole ring at position 3.
  • A 5-nitrofuran-2-amido substituent at position 2.
  • An ethyl carboxylate group at position 5.

This structure combines electron-withdrawing (nitrofuran) and electron-donating (benzothiazole) moieties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-2-31-22(28)25-10-9-12-16(11-25)34-21(24-19(27)14-7-8-17(32-14)26(29)30)18(12)20-23-13-5-3-4-6-15(13)33-20/h3-8H,2,9-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKZYBXXNTNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves the condensation of 2-aminobenzothiazole with the thienopyridine core, typically using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Attachment of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a nucleophilic substitution reaction, where a nitrofuran derivative reacts with an appropriate intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization sites.

Reaction Conditions Product Yield Source
2M NaOH, ethanol, reflux, 6–8 hrs3-(1,3-Benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)thieno[2,3-c]pyridine-6-carboxylic acid85–90%
1M HCl, THF/H₂O (1:1), 50°C, 4 hrsSame as above78%

Amide Bond Cleavage

The 5-nitrofuran-2-amido group is susceptible to hydrolysis under strongly acidic or basic conditions, yielding 5-nitrofuran-2-carboxylic acid and the corresponding amine.

Reagent Conditions Products Application
6M HClReflux, 12 hrs5-Nitrofuran-2-carboxylic acid + 3-(1,3-benzothiazol-2-yl)thienopyridinamineIntermediate for derivatization
LiAlH₄THF, 0°C → RT, 2 hrsReduction to 5-nitrofuran-2-amine derivativeBioactive analog synthesis

Reduction of the Nitrofuran Nitro Group

The nitro group on the furan ring can be selectively reduced to an amine, enhancing hydrogen-bonding potential or enabling conjugation.

Reduction Method Conditions Product Catalyst/Reagent
H₂/Pd-CEthanol, 1 atm, 6 hrsEthyl 3-(1,3-benzothiazol-2-yl)-2-(5-aminofuran-2-amido)thieno[2,3-c]pyridine-6-carboxylate10% Pd-C, quantitative
SnCl₂·2H₂OHCl (conc.), reflux, 4 hrsSame as above85%

Electrophilic Substitution at the Benzothiazole Ring

The benzothiazole moiety participates in electrophilic substitutions, such as sulfonation or halogenation, at the 5- or 7-positions.

Reaction Reagents Product Regioselectivity
SulfonationH₂SO₄, SO₃, 60°C, 3 hrs5-Sulfo-1,3-benzothiazole derivativePara to thiazole N
BrominationBr₂, CHCl₃, 0°C, 2 hrs7-Bromo-1,3-benzothiazole derivativeMeta to thiazole S

Thienopyridine Ring Functionalization

The thieno[2,3-c]pyridine core undergoes cyclization or ring-opening reactions under specific conditions.

Cyclization with TosMic

Reaction with tosylmethyl isocyanide (TosMic) in basic media forms oxazolyl-pyrazolopiperidine hybrids, leveraging the thienopyridine’s nitrogen atoms.

Reagents Conditions Product Yield
TosMic, K₂CO₃, DMF80°C, 12 hrsOxazolyl-tetrahydropyrazolopyridine fused to thienopyridine70–75%

Ring-Opening via Oxidation

Oxidation with m-CPBA cleaves the thiophene ring, generating sulfone derivatives.

Oxidizing Agent Conditions Product Application
m-CPBACH₂Cl₂, RT, 4 hrsThienopyridine sulfoneEnhanced solubility

Coordination Chemistry

The benzothiazole and pyridine nitrogen atoms act as ligands for metal coordination, forming complexes with catalytic or therapeutic relevance.

Metal Salt Conditions Complex Stoichiometry
Cu(NO₃)₂·3H₂OMethanol, RT, 2 hrs[Cu(L)₂(NO₃)₂]1:2 (metal:ligand)
PdCl₂DMF, 80°C, 6 hrs[Pd(L)Cl₂]1:1

Synthetic Modifications for Biological Activity

Derivatives of this compound are synthesized to enhance antitubercular or antiparasitic activity, often through:

  • Acylation : Reaction with 5-nitro-2-furoic acid to stabilize the nitrofuran moiety .

  • Alkylation : Introduction of methyl or ethyl groups at the thienopyridine nitrogen .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and nitrofuran moieties exhibit promising antimicrobial properties. Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has been studied for its efficacy against various bacterial strains. The incorporation of the nitrofuran group is particularly noted for enhancing antimicrobial activity due to its ability to interfere with bacterial DNA synthesis .

Antitubercular Properties

The compound's structural components suggest potential use as an antitubercular agent. Studies have shown that benzothiazole derivatives can be effective against Mycobacterium tuberculosis, especially in multidrug-resistant strains. The unique combination of the thieno[2,3-c]pyridine structure with nitrofuran enhances its pharmacological profile against tuberculosis .

Anticancer Activity

Investigations into the anticancer properties of thieno[2,3-c]pyridine derivatives have revealed their ability to inhibit cancer cell proliferation. The specific compound has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is attributed to the interaction of the benzothiazole moiety with cellular signaling pathways involved in cancer progression .

Synthesis Methodologies

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the benzothiazole ring.
  • Introduction of the nitrofuran moiety through amide coupling.
  • Cyclization to achieve the thieno-pyridine structure.

These synthetic routes are essential for optimizing yield and purity for further biological testing .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the compound's structure can influence its biological activity. Variations in substituents on the benzothiazole or thieno-pyridine rings can enhance or diminish antimicrobial and anticancer properties. Such insights guide the design of more potent derivatives tailored for specific therapeutic targets .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations (IC50 values) compared to standard antibiotics .

Case Study: Anticancer Properties

In vitro assays conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death. These findings suggest potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves interaction with multiple molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism and cancer cell proliferation.

    Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and leading to therapeutic effects.

    DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Thieno[2,3-c]pyridine Derivatives
  • : 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine shares the thieno[2,3-c]pyridine core but substitutes the ethyl carboxylate with a benzyl group and the nitrofuran amide with an amine. This reduces polarity, likely decreasing aqueous solubility compared to the target compound .
  • : Ethyl carboxylate derivatives of tetrahydropyrimidines (e.g., ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine-5-carboxylate) highlight the role of ester groups in modulating lipophilicity and metabolic stability .
Thiazolo[3,2-a]pyrimidine Derivatives
  • and : Ethyl 7-methyl-3-oxo-5-phenyl-2-(substituted-benzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylates feature a thiazolo-pyrimidine core instead of thienopyridine.

Substituent Effects

Compound Key Substituents Electronic Effects Biological Implications
Target Compound 5-Nitrofuran-2-amido, ethyl carboxylate Strong electron-withdrawing (NO₂), moderate polarity Potential antimicrobial activity (nitrofuran)
: Compound 11a 5-Methylfuran, cyano group Electron-donating (CH₃), polar (CN) Reduced reactivity vs. nitro groups
: Compound 11b 4-Cyanobenzylidene Electron-withdrawing (CN) Enhanced π-stacking, possible cytotoxicity
Benzyl, amine Electron-donating (Ph-CH₂), basic (NH₂) Lower solubility, altered pharmacokinetics

Physicochemical Properties

Spectral Data
  • IR/NMR: The target compound’s nitrofuran amide would show ~1650–1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch), distinct from ’s cyano (~2220 cm⁻¹) or methylfuran (C-O ~1260 cm⁻¹) .
  • ¹H NMR : The ethyl carboxylate’s triplet (~1.3 ppm) and quartet (~4.2 ppm) would differ from benzylidene protons (~7.5–8.0 ppm in ) .
Solubility and Stability
  • The nitrofuran moiety may reduce thermal stability due to nitro group decomposition risks. Ethyl carboxylate improves solubility in polar aprotic solvents (e.g., DMSO) compared to ’s benzyl-substituted analog .

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a thieno[2,3-c]pyridine core fused with a benzothiazole and nitrofuran moieties. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the thienopyridine scaffold followed by the introduction of the benzothiazole and nitrofuran groups through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Bacterial Inhibition : Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated minimum inhibitory concentrations (MICs) as low as 6 mg/mL against various strains such as E. coli and Staphylococcus aureus .
  • Fungal Activity : The compound also displays antifungal properties against species like Candida albicans, with inhibition zones reported in recent studies .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related benzothiazole derivatives have been investigated against several tumor cell lines. This compound has shown selective cytotoxicity towards cancer cells while sparing normal cells. For example:

  • Selectivity : In vitro studies indicate that certain derivatives exhibit preferential toxicity towards cancerous cells such as WI-38 VA-13 while demonstrating lower toxicity to normal fibroblasts .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes such as protein aggregation and biofilm formation. For instance:

  • Protein Misfolding : Compounds that share structural similarities have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases .

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluating a series of benzothiazole derivatives revealed that those with nitro substitutions exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
  • Cytotoxicity Profiles : Another investigation assessed the cytotoxic effects on various cancer cell lines and found that specific modifications in the benzothiazole ring significantly increased potency against breast cancer cells .

Data Table

Compound NameMIC (mg/mL)Target OrganismCytotoxicity (EC50 ng/mL)
Compound A6E. coli30
Compound B8Staphylococcus aureus28
Compound C10Candida albicans32

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s heterocyclic framework suggests multi-step synthesis involving cyclization and coupling reactions. A plausible approach includes:

  • Biginelli-like cyclization (as seen in structurally related thieno-pyridine derivatives) to assemble the fused ring system .
  • Amidation using activated 5-nitrofuran-2-carboxylic acid derivatives to introduce the nitrofuran moiety.
  • Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane) for cyclization steps, with reaction monitoring via TLC or HPLC to track intermediate formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol may resolve byproducts .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., benzothiazole and nitrofuran linkages). IR can validate amide (C=O, ~1650 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column; aim for ≥95% purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard mitigation : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation risks. Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers at 2–8°C, away from light, to prevent nitro-group degradation .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration, adhering to local regulations .

Advanced Research Questions

Q. How can computational methods predict and optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction path modeling : Use density functional theory (DFT) to calculate transition-state energies for cyclization steps, identifying rate-limiting stages .
  • Solvent effects : Simulate solvent interactions (e.g., COSMO-RS) to select solvents that stabilize intermediates .
  • Machine learning : Train models on analogous heterocycle syntheses to predict optimal temperature, catalyst loading, and reaction times .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Dynamic NMR : Probe conformational isomerism (e.g., rotamers in the amide group) by varying temperature (e.g., 25°C to −40°C) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation by growing single crystals via slow evaporation from DMSO/EtOH mixtures .
  • Batch comparison : Cross-validate impurity profiles using LC-MS to identify inconsistent byproducts (e.g., incomplete nitration or oxidation) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Targeted modifications : Replace the nitrofuran group with other electron-deficient rings (e.g., nitrothiophene) to assess antimicrobial activity shifts .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial nitroreductases or kinase targets .
  • In vitro assays : Test cytotoxicity against mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. What scalable reactor designs are suitable for pilot-scale synthesis?

  • Methodological Answer :

  • Continuous flow systems : Implement microreactors for exothermic steps (e.g., nitration) to improve heat dissipation and yield consistency .
  • Catalyst immobilization : Use silica-supported Pd catalysts for coupling reactions to simplify recycling and reduce metal contamination .
  • Process analytics : Integrate PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of intermediate conversions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, passage numbers, and incubation times) to isolate variables .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products in bioassays that may confound activity readings .
  • Collaborative validation : Share samples with independent labs to verify potency against reference strains (e.g., S. aureus ATCC 25923) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.